2-bromo-N-(3-methoxypropyl)benzenesulfonamide
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Overview
Description
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO3S and a molecular weight of 308.19 g/mol . It is characterized by the presence of a bromine atom attached to the benzene ring, a sulfonamide group, and a 3-methoxypropyl substituent. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide typically involves the following steps:
Bromination of Benzene Ring: The starting material, benzenesulfonamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom to the benzene ring.
Alkylation: The brominated benzenesulfonamide is then reacted with 3-methoxypropylamine under basic conditions to introduce the 3-methoxypropyl group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include amines or alcohols.
Hydrolysis: Products include benzenesulfonic acid and 3-methoxypropylamine.
Scientific Research Applications
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of enzyme inhibitors and studying protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The 3-methoxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2-methoxyethyl)benzenesulfonamide
- 2-Bromo-N-(4-methoxybutyl)benzenesulfonamide
- 2-Chloro-N-(3-methoxypropyl)benzenesulfonamide
Uniqueness
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for versatile substitution reactions, while the 3-methoxypropyl group enhances solubility and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-N-(3-methoxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIIMPWVZAGOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406592 |
Source
|
Record name | 2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848906-56-9 |
Source
|
Record name | 2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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